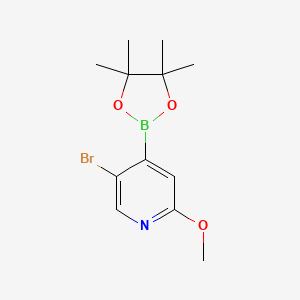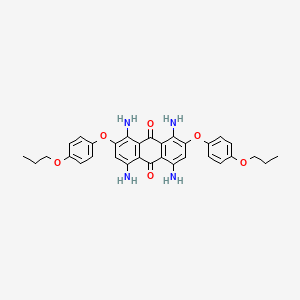
1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its molecular formula is C₂₈H₂₄N₄O₆ , and it has a molecular weight of approximately 480.5 g/mol.
- The compound features a central anthracene core with four amino groups and two 4-propoxyphenoxy substituents.
1,4,5,8-Tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione: , also known by its systematic name , is a complex organic compound.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves multi-step reactions. One approach is to start with anthracene-9,10-dione and sequentially introduce amino groups and propoxyphenoxy substituents.
Reaction Conditions: Specific conditions depend on the synthetic route, but typical steps involve reagents like ammonia, alkylating agents, and oxidative coupling.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
Análisis De Reacciones Químicas
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified amino or phenoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying complex aromatic systems and reaction mechanisms.
Biology: Investigated for potential biological activities due to its unique structure.
Medicine: Research into its potential as an anticancer agent or other therapeutic applications.
Industry: Limited industrial applications, but its properties may inspire new materials.
Mecanismo De Acción
- The exact mechanism remains an active area of research.
- Potential targets could include DNA, enzymes, or cellular receptors.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Its specific combination of amino and phenoxy groups sets it apart.
Remember that this compound’s applications and properties are still being explored, and further research will enhance our understanding
Propiedades
Número CAS |
88600-86-6 |
|---|---|
Fórmula molecular |
C32H32N4O6 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(4-propoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O6/c1-3-13-39-17-5-9-19(10-6-17)41-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)42-20-11-7-18(8-12-20)40-14-4-2/h5-12,15-16H,3-4,13-14,33-36H2,1-2H3 |
Clave InChI |
NKLTYHHQIFWHTN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)OCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


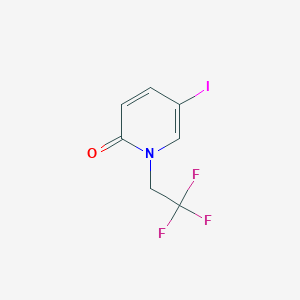

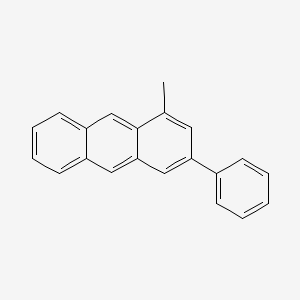
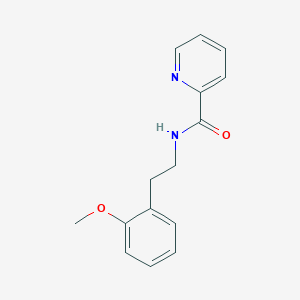
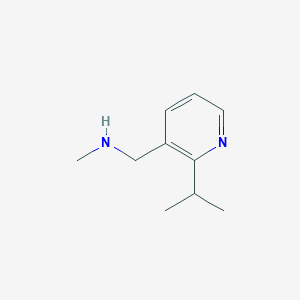
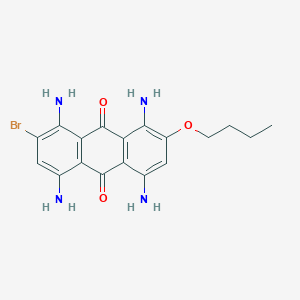
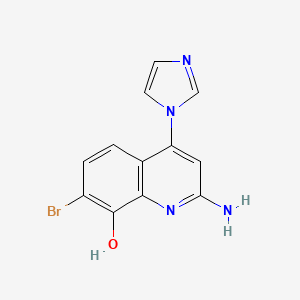
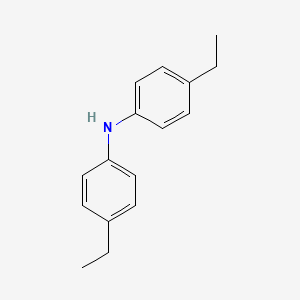
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
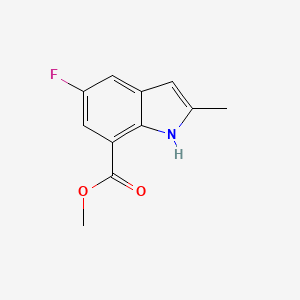
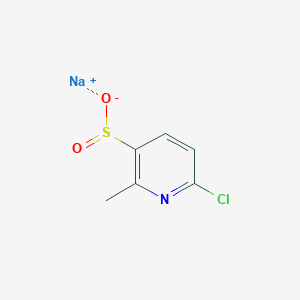
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methyl-5-oxohexanoate](/img/structure/B13130006.png)
